![molecular formula C22H14ClN7O2 B2459711 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide CAS No. 1207013-33-9](/img/no-structure.png)
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide” is a complex organic molecule. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . The synthesis and pharmacological activities of triazole derivatives have been analyzed in various studies .Wissenschaftliche Forschungsanwendungen
- Design and Synthesis : Researchers have designed and synthesized novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, including this compound. These derivatives were evaluated for their DNA intercalation activities as potential anticancer agents .
- Biological Testing : The compound was tested against cancer cell lines (HepG2, HCT-116, and MCF-7). Notably, it showed promising activity against MCF-7 cells, with an IC50 value of 17.12 μM. Compound 12d emerged as the most potent derivative .
- DNA Binding Affinity : Compound 12d demonstrated high binding affinity to DNA, nearly comparable to doxorubicin. Other derivatives (10c, 10d, 12a) also exhibited good DNA-binding affinities .
- Functionalization : The compound’s reactive linker makes it suitable for functionalization. Researchers have explored its potential as an adenosine receptor antagonist, which could lead to multi-target ligands, drug delivery systems, and diagnostic applications .
- One-Pot Synthesis : A practical one-pot method allows facile access to triazolopyridine derivatives, including this compound. These derivatives hold synthetic and biological significance .
- Safety Profile : Certain derivatives (2c, 2d, 3c, 8a, 8b, 9a, 9b, 9c, 9d) exhibited high selectivity against antimicrobial activity (e.g., K. pneumoniae and MRSA1) compared to mammalian cells, suggesting a favorable safety profile .
- [1,2,4]Triazolo[4,3-a]pyrazine Derivatives : This compound belongs to a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives. Researchers evaluated its IC50 values against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase .
Anticancer Activity
Adenosine Receptor Antagonists
Triazolopyridine Derivatives
Antimicrobial Activity
Cancer Cell Line Evaluation
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative, which is then coupled with a 3-cyanophenylacetic acid derivative to form the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl acetoacetate", "hydrazine hydrate", "3-cyanophenylacetic acid", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "petroleum ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one", "a. Dissolve 4-chloroaniline (1.0 g) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g) and hydrazine hydrate (1.0 g).", "b. Heat the reaction mixture at 80°C for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the solid product.", "d. Wash the solid product with water and dry it under vacuum to obtain the intermediate product.", "Step 2: Synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide", "a. Dissolve 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one (0.5 g) and 3-cyanophenylacetic acid (0.6 g) in N,N-dimethylformamide (10 mL).", "b. Add thionyl chloride (0.5 mL) dropwise to the reaction mixture at 0°C.", "c. Stir the reaction mixture at room temperature for 2 hours.", "d. Add triethylamine (0.5 mL) to the reaction mixture and stir for an additional 30 minutes.", "e. Pour the reaction mixture into ice-cold water and extract the product with diethyl ether.", "f. Wash the organic layer with water and dry it over anhydrous sodium sulfate.", "g. Concentrate the organic layer under reduced pressure and purify the product by column chromatography using petroleum ether/methanol (9:1) as the eluent.", "h. Dry the product under vacuum to obtain the final product." ] } | |
CAS-Nummer |
1207013-33-9 |
Produktname |
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide |
Molekularformel |
C22H14ClN7O2 |
Molekulargewicht |
443.85 |
IUPAC-Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-cyanophenyl)acetamide |
InChI |
InChI=1S/C22H14ClN7O2/c23-16-6-4-15(5-7-16)18-11-19-21-27-30(22(32)28(21)8-9-29(19)26-18)13-20(31)25-17-3-1-2-14(10-17)12-24/h1-11H,13H2,(H,25,31) |
InChI-Schlüssel |
REEIJJVDHSMVNN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.